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Compound of Interest

Compound Name: 5-(4-BIPHENYLYL)PENTANOL

CAS No.: 120756-57-2

Cat. No.: B050261 Get Quote

Executive Summary & Chemical Identity
5-(4-biphenylyl)pentanol (also known as 5-([1,1'-Biphenyl]-4-yl)pentan-1-ol) is a primary

alcohol intermediate used primarily in the synthesis of Sacubitril (a Neprilysin inhibitor) and

liquid crystal mesogens. Its structural integrity relies on the biphenyl core providing rigidity,

while the pentyl spacer introduces flexibility, influencing its melting behavior and solubility.

Core Chemical Data
Property Detail

IUPAC Name 5-(4-phenylphenyl)pentan-1-ol

CAS Number 120756-57-2

Molecular Formula C₁₇H₂₀O

Molecular Weight 240.34 g/mol

SMILES OCCCCC1=CC=C(C2=CC=CC=C2)C=C1

Physical State
White to off-white low-melting solid or viscous oil

(dependent on purity/polymorph)

Melting Point Data & Homologous Series Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b050261?utm_src=pdf-interest
https://www.benchchem.com/product/b050261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental melting point (MP) data for 5-(4-biphenylyl)pentanol is rarely indexed in

standard public databases due to its status as a transient intermediate. However, its thermal

properties can be accurately estimated via homologous series analysis of

-(4-biphenylyl)alkanols.

Homologous Series Trends
In liquid crystal chemistry, the "odd-even effect" dictates that odd-numbered alkyl spacers (C5)

often exhibit lower melting points than their even-numbered counterparts (C4, C6) due to less

efficient crystal packing.

Homolog Structure Spacer Length Melting Point (°C)

C1 4-Biphenylmethanol 1 96 – 100 °C

C4
4-(4-

Biphenylyl)butanol
4 ~62 – 64 °C

C5
5-(4-

Biphenylyl)pentanol
5 Predicted: 50 – 65 °C

C6
6-(4-

Biphenylyl)hexanol
6 ~74 – 76 °C

Technical Insight: The C5 analog is predicted to be a low-melting solid in the range of 50–65 °C.

If the sample contains trace impurities (e.g., solvent or unreacted acid), it may appear as a

supercooled viscous liquid at room temperature.

Experimental Determination Protocol (Self-
Validating)
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To rigorously determine the melting point of your specific batch, follow this Differential Scanning

Calorimetry (DSC) protocol. This method eliminates subjective visual errors common with

capillary tubes for waxy solids.

Protocol: DSC Thermal Analysis
Objective: Determine the onset melting temperature (

) and enthalpy of fusion (

).

Sample Preparation:

Weigh 2–5 mg of dried 5-(4-biphenylyl)pentanol into a standard aluminum pan.

Crimp the lid hermetically to prevent sublimation.

Instrument Setup:

Purge Gas: Nitrogen (50 mL/min).

Reference: Empty crimped aluminum pan.

Thermal Cycle:

Equilibrate: Hold at 0 °C for 5 minutes.

Ramp 1: Heat from 0 °C to 120 °C at 10 °C/min (First heating removes thermal history).

Cool: Cool from 120 °C to 0 °C at 10 °C/min.

Ramp 2: Heat from 0 °C to 120 °C at 5 °C/min (Data collection).

Data Analysis:

Identify the endothermic peak in the second heating ramp.

The extrapolated onset temperature is the reported melting point.
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Figure 1: DSC Thermal Cycle for accurate melting point determination of waxy biphenyl

intermediates.

Synthesis & Causality
The most reliable route to high-purity 5-(4-biphenylyl)pentanol (ensuring a sharp melting

point) is the selective reduction of 5-(4-biphenylyl)pentanoic acid.

Reaction Pathway
The carboxylic acid precursor (CAS 51994-31-1) is a solid (MP 135–140 °C). Reduction

removes the carbonyl oxygen, increasing conformational flexibility and significantly lowering the

melting point.

Reagents:

Precursor: 5-(4-biphenylyl)pentanoic acid.[1]

Reducing Agent: Borane-Tetrahydrofuran Complex (

) or Lithium Aluminum Hydride (

).

Solvent: Anhydrous THF.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of the acid in anhydrous THF under Argon atmosphere.

Addition: Add 1.2 eq of
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(1.0 M solution) dropwise at 0 °C. (Use Borane for chemoselectivity if other reducible groups
are present).

Reflux: Warm to room temperature, then reflux for 2–4 hours.

Quench: Cool to 0 °C; carefully add methanol to quench excess borane.

Workup: Evaporate solvent, partition between EtOAc and 1M HCl, wash with brine, dry over

.

Purification: Recrystallize from Hexane/EtOAc to obtain the solid alcohol.

5-(4-biphenylyl)pentanoic acid
(Solid, MP ~135°C)

Alkoxyborane Species

 Anhydrous THF, 0°C

BH3·THF or LiAlH4
(Reduction)

MeOH/HCl Quench

 Hydrolysis

5-(4-biphenylyl)pentanol
(Solid, MP ~50-65°C)

 Purification
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Figure 2: Reduction pathway from the high-melting acid to the low-melting alcohol.

Applications & Significance
Pharmaceutical Intermediates (Sacubitril)
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This alcohol serves as a key building block for Sacubitril (part of the heart failure drug

Entresto). It is typically oxidized to the aldehyde or converted to a halide to couple with the

succinic acid derivative.

Role: Provides the hydrophobic biphenyl tail that fits into the S1' pocket of the Neprilysin

enzyme.

Liquid Crystals
-Biphenylalkanols are mesogenic cores. The 5-carbon spacer is critical for "decoupling" the
rigid biphenyl core from the polymer backbone in side-chain liquid crystal polymers, lowering
the glass transition temperature (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid |
C23H29NO4 | CID 58027483 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 5-フェニル-1-ペンタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

3. ビフェニル-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
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Properties & Characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050261#melting-point-data-for-5-4-biphenylyl-
pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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